4-Methyl-2-pyrroline-5-carboxylic acid
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Overview
Description
4-methyl-2-pyrroline-5-carboxylic acid is a pyrroline consisting of 2-pyrroline having methyl and carboxy substituents at positions 4 and 5 respectively. It is a monocarboxylic acid and a pyrroline.
Scientific Research Applications
Structural Analysis and Synthesis
4-Methyl-2-pyrroline-5-carboxylic acid plays a role in the structural analysis and synthesis of complex molecules. L-pyrrolysine, recognized as the 22nd genetically encoded amino acid, was identified as a 4-substituted-pyrroline-5-carboxylate linked to lysine. Detailed studies on synthetic L-pyrrolysine offered insights into its physical properties, chemical stability, and the significance of its C(4) substituent. This understanding can potentially aid in the in vivo incorporation of this synthetic L-pyrrolysine into recombinant proteins for further research applications (Hao et al., 2004).
Synthesis of Methyl Esters and Heterocycles
Research also delves into the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which serve as precursors for the synthesis of pyrrolo[2,3-d]pyrimidine-6-carboxylic acids. This synthesis route has shown potential in producing compounds with fungicidal properties, indicating a potential application in agricultural sciences (Тумкявичюс et al., 2013).
Flavor Compound Biosynthesis
In the realm of food science, 4-Methyl-2-pyrroline-5-carboxylic acid is relevant in the study of flavor compounds, such as 2-acetyl-1-pyrroline (2-AP), a major flavor compound in aromatic rice varieties. The research explores the biosynthesis mechanism of 2-AP and its relationship with Delta1-pyrroline-5-carboxylic acid and methylglyoxal in aromatic rice, revealing potential applications in agriculture and food industry (Huang et al., 2008).
Pharmaceutical and Chemical Applications
In pharmaceutical sciences, the compound's derivatives, such as pyrrole-2-carboxylic acid, have been used as ligands in Cu-catalyzed reactions, indicating potential in synthetic chemistry and drug development (Altman et al., 2008).
properties
Product Name |
4-Methyl-2-pyrroline-5-carboxylic acid |
---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(2R,3R)-3-methyl-2,3-dihydro-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c1-4-2-3-7-5(4)6(8)9/h2-5,7H,1H3,(H,8,9)/t4-,5-/m1/s1 |
InChI Key |
ZVJPMCWYCLEWPG-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@@H]1C=CN[C@H]1C(=O)O |
Canonical SMILES |
CC1C=CNC1C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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